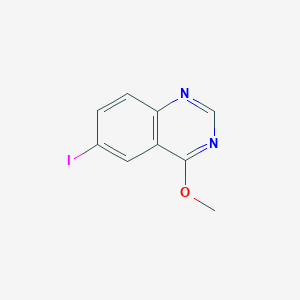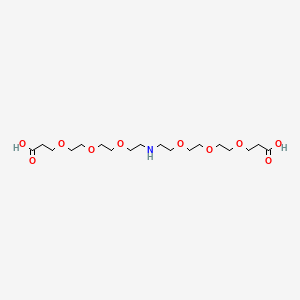
Acid-apeg6-acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dehalogenation Reagent
Acid-apeg6-acid, specifically in the form of alkali metal polyethylene glycolate complexes (APEGs), has been investigated as a reagent for in-situ decontamination of soils contaminated with polychlorinated biphenyls (PCBs) and other haloorganics. APEG reagents can decontaminate PCBs in transformer oils by nucleophilic substitution at the halogen-carbon bond, producing alkali metal halide and polyglycol ether aromatics (Kornel & Rogers, 1985).
Acid Thickening Agent
An acid thickening agent, P(AM-APEG), synthesized from acrylamide and allyl polyoxyethylene ether, shows temperature sensitivity and retarding performance. This synthesis process and evaluation of its properties contribute to an understanding of its potential applications in various industries (Huang Zhi-yu, 2013).
Inhibitor for Calcium Sulfate Scales
Fluorescent-tagged block copolymer, synthesized using allyloxy polyethoxy ether (APEG) and other components, serves as an effective and environmentally friendly inhibitor for calcium sulfate scales. This application is particularly relevant in industrial settings, such as cooling water systems (Liu, Xue, & Zhou, 2016).
Drug Delivery and Cancer Treatment
APEGs have been used to synthesize water-soluble, hydrolytically labile, amino-pendent polyacetals, which are suitable for drug conjugation. For example, polyacetal-doxorubicin (APEG-DOX) conjugates have been developed for improved tumor targeting of anticancer agents, exhibiting pH-dependent degradation and prolonged blood half-life in vivo (Tomlinson, Heller, Brocchini, & Duncan, 2003).
Industrial Scale Inhibitors
In industrial cooling systems, APEG-based copolymers have been used as green inhibitors for calcium phosphate and carbonate scales. These compounds, synthesized using APEG and other reactants, demonstrate excellent inhibition capabilities and can be employed to measure polymer consumption in such systems (Liu et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used as a linker in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a specific protein target, leading to the degradation of that target .
Mode of Action
NH-bis(PEG3-acid) acts as a linker molecule in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
As a component of protacs, it plays a role in the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells, maintaining cellular homeostasis by removing misfolded or damaged proteins, controlling protein levels, and eliminating proteins with regular turnover rates .
Pharmacokinetics
As a component of PROTACs, its pharmacokinetic properties would be influenced by the properties of the entire PROTAC molecule, including its size, charge, and hydrophobicity .
Result of Action
As a component of protacs, it contributes to the selective degradation of target proteins . This can lead to various cellular effects depending on the function of the degraded protein .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy as a component of protacs .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO10/c20-17(21)1-5-24-9-13-28-15-11-26-7-3-19-4-8-27-12-16-29-14-10-25-6-2-18(22)23/h19H,1-16H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFCIHPQNRZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNCCOCCOCCOCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223952 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-apeg6-acid | |
CAS RN |
1814901-04-6 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1814901-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)

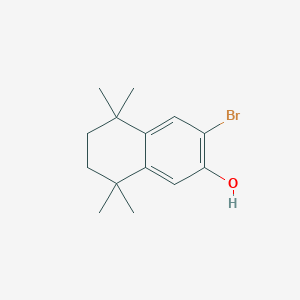

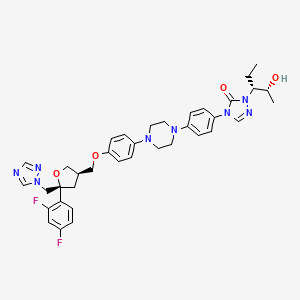
![2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B3180480.png)
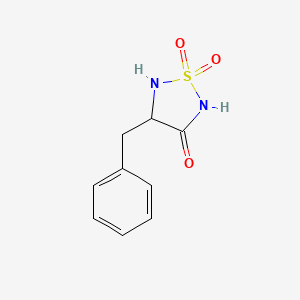
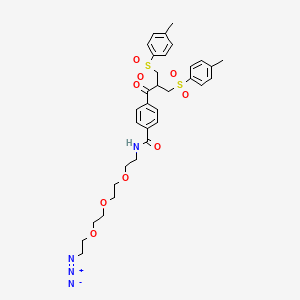
![1-Bromo-4-[bromo(phenyl)methyl]benzene](/img/structure/B3180487.png)
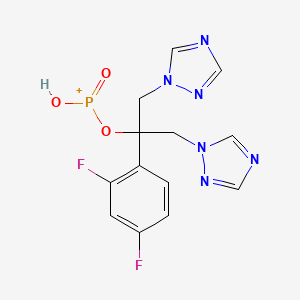
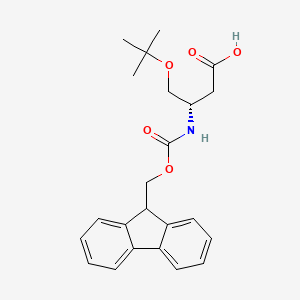
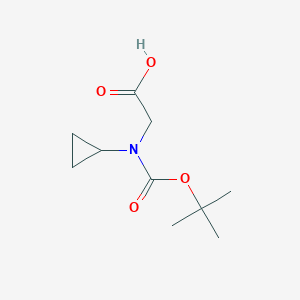
![2-Chloro-3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3180506.png)
